

In Vivo Applications of PSB-1114 Tetrasodium: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B15568947

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Application Notes and Protocols for the In Vivo Use of the Selective P2Y₂ Receptor Agonist **PSB-1114 Tetrasodium** in Animal Models

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo applications of **PSB-1114 tetrasodium**, a potent and selective agonist for the P2Y₂ purinergic receptor. This guide synthesizes available data on its use in animal models, offering detailed experimental protocols and quantitative data to facilitate future research and drug development efforts.

Introduction to PSB-1114 Tetrasodium

PSB-1114 tetrasodium is a nucleotide analogue that exhibits high selectivity for the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. [1][2][3][4] P2Y₂ receptors are implicated in a wide range of physiological processes, including ion transport, inflammation, and cell proliferation, making them a target of interest for various therapeutic areas. The selectivity of PSB-1114 makes it a valuable tool for elucidating the specific roles of the P2Y₂ receptor in vivo.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study utilizing PSB-1114 in an animal model. This study investigated the role of P2Y₂ receptors in the vascular control of breathing in mice.

Animal Model	Compound	Dosage/Concentration	Administration Route	Key Findings	Reference
Mouse (in vitro brainstem slices)	PSB-1114	200 nM	Bath application	Mimicked CO ₂ /H ⁺ -induced vasoconstriction in the retrotrapezoid nucleus (RTN).	Cleary et al., 2020
Mouse (anesthetized and awake)	PSB-1114	Not specified in available data	Not specified in available data	Used to investigate the role of P2Y ₂ receptors in chemoreception.	Cleary et al., 2020

Note: The precise in vivo dosage and administration route for PSB-1114 in the study by Cleary et al. (2020) are not available in the publicly accessible information. Researchers should consult the full-text article for these critical details.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature.

In Vitro Vasoconstriction Assay in Mouse Brainstem Slices

This protocol is based on the methodology described by Cleary et al. (2020) to assess the effect of PSB-1114 on vascular tone.

Objective: To determine if the selective P2Y₂ receptor agonist PSB-1114 mimics the vasoconstrictor effect of CO₂/H⁺ in arterioles of the retrotrapezoid nucleus (RTN).

Animal Model:

- Species: Mouse
- Strain, age, and sex: Not specified in available data.

Materials:

- **PSB-1114 tetrasodium**
- Artificial cerebrospinal fluid (aCSF)
- Carbogen gas (95% O₂, 5% CO₂)
- Vibratome
- Microscope with imaging system

Procedure:

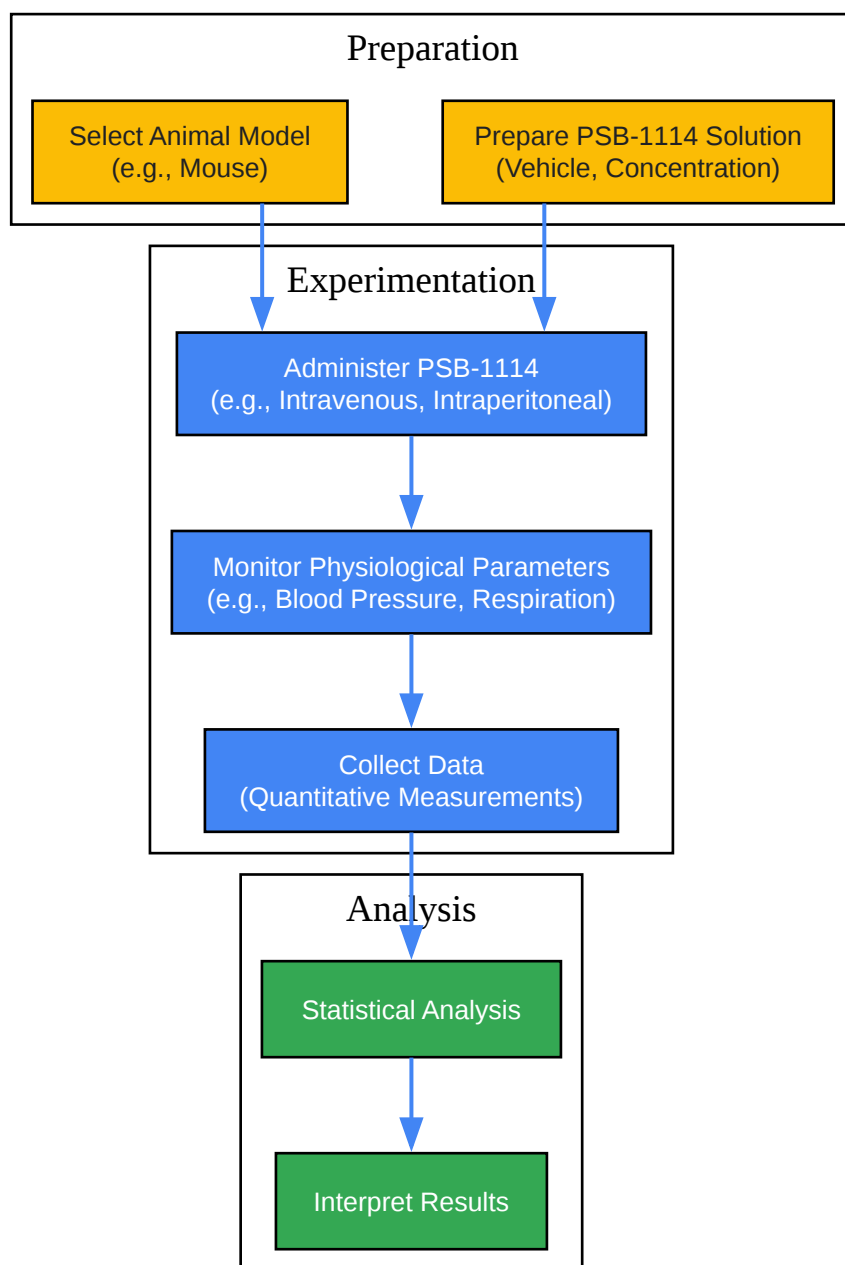
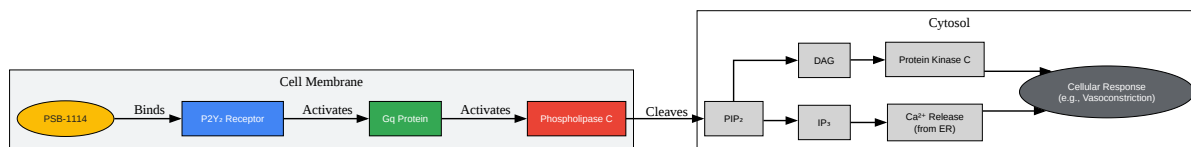
- Prepare acute brainstem slices containing the RTN from mice.
- Maintain the slices in a recording chamber continuously perfused with carbogen-aerated aCSF.
- Identify and image arterioles within the RTN.
- Establish a baseline vessel diameter by perfusing with standard aCSF.
- Apply PSB-1114 (200 nM) to the bath and continuously perfuse.
- Record changes in arteriole diameter over time.
- Wash out the drug with standard aCSF to observe recovery.
- Analyze the images to quantify the change in vessel diameter in response to PSB-1114 application.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved in the application of PSB-1114, the following diagrams are provided.

P2Y₂ Receptor Signaling Pathway

The activation of the P2Y₂ receptor by an agonist like PSB-1114 typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.



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